tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate
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Overview
Description
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate: is an organic compound with the molecular formula C17H23N3O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.
Preparation Methods
The synthesis of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 1-(4-cyanobenzyl)pyrrolidine under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It is known to selectively enhance the slow inactivation of voltage-gated sodium channels, which plays a role in regulating neuronal activity. Additionally, it interacts with the collapse response mediator protein 2 (CRMP2), which is involved in neuronal development and axonal growth .
Comparison with Similar Compounds
tert-Butyl (1-(4-cyanobenzyl)pyrrolidin-3-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (1-(4-aminobenzyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate
- tert-Butyl (1-(4-methylbenzyl)pyrrolidin-3-yl)carbamate
These compounds share a similar core structure but differ in the substituents on the benzyl group. The unique properties of this compound, such as its interaction with CRMP2, distinguish it from these related compounds .
Properties
Molecular Formula |
C17H23N3O2 |
---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(4-cyanophenyl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-15-8-9-20(12-15)11-14-6-4-13(10-18)5-7-14/h4-7,15H,8-9,11-12H2,1-3H3,(H,19,21) |
InChI Key |
MWYNWWZIPFHYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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